JNK3 Inhibitory Potency Across Amide Substituents
In the standardized JNK3 truncated enzyme inhibition assay reported by Angell et al. (2007), the target 3-thiophenecarboxamide analog (ChEMBL CHEMBL397356) demonstrated an IC50 of 630.96 nM (pIC50 6.2). This represents a diminished potency relative to the naphthalene-1-carboxamide analog TCS JNK 5a (pIC50 6.7, IC50 approximately 200 nM), but a substantial improvement over the unsubstituted benzamide analog (pIC50 5.80, IC50 approximately 1,585 nM) [1]. Critically, substitution of the thiophene attachment from the 3-position to the 2-position (thiophene-2-carboxamide regioisomer, CAS 313662-16-7) introduces a distinct electronic and steric environment at the hinge-binding interface, which—based on the series SAR—is predicted to alter both potency and selectivity profiles [2].
| Evidence Dimension | JNK3 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 631 nM (pIC50 6.2) [ChEMBL: Angell 2007] |
| Comparator Or Baseline | TCS JNK 5a (naphthalene): pIC50 6.7 (~200 nM); Benzamide analog: pIC50 5.80 (~1,585 nM); 2-Thiophene isomer: data not reported in primary literature for direct JNK3 comparison |
| Quantified Difference | 3.2-fold less potent than naphthalene analog; 2.5-fold more potent than benzamide analog on JNK3 |
| Conditions | Inhibition of human truncated JNK3 (CHEMBL assay CHEMBL897068), single protein format, reported in Bioorg Med Chem Lett 2007 [1] |
Why This Matters
The 3-thiophenecarboxamide analog occupies a distinct intermediate potency niche within the series, making it the preferred choice when the high potency of TCS JNK 5a is undesirable (e.g., for probing graded JNK3 inhibition or avoiding complete pathway suppression), while still providing measurable activity superior to the minimal benzamide scaffold.
- [1] ChEMBL. (2025). Bioactivity data for CHEMBL397356 (CAS 929700-64-1). Document CHEMBL1148840 (Angell et al., 2007). View Source
- [2] Angell, R. M., et al. (2007). N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amides as potent, selective, inhibitors of JNK2 and JNK3. Bioorganic & Medicinal Chemistry Letters, 17(5), 1296–1301. View Source
